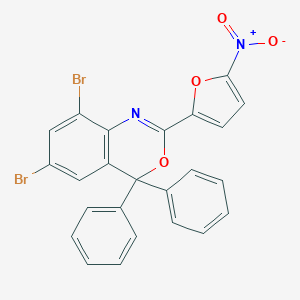![molecular formula C28H36O8 B392642 ETHYL 2-{4-[(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYL)(2-HYDROXY-4,4-DIMETHYL-6-OXO-1-CYCLOHEXENYL)METHYL]-2-METHOXYPHENOXY}ACETATE](/img/structure/B392642.png)
ETHYL 2-{4-[(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYL)(2-HYDROXY-4,4-DIMETHYL-6-OXO-1-CYCLOHEXENYL)METHYL]-2-METHOXYPHENOXY}ACETATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETHYL 2-{4-[(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYL)(2-HYDROXY-4,4-DIMETHYL-6-OXO-1-CYCLOHEXENYL)METHYL]-2-METHOXYPHENOXY}ACETATE is a complex organic compound with a unique structure that includes multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{4-[(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYL)(2-HYDROXY-4,4-DIMETHYL-6-OXO-1-CYCLOHEXENYL)METHYL]-2-METHOXYPHENOXY}ACETATE involves several steps. One common method includes the acylation of dimedone with acetic anhydride to form 2-acetyldimedone. This intermediate is then reacted with various reagents to introduce the necessary functional groups .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts such as 4-dimethylaminopyridine (DMAP) and bases like triethylamine can enhance the efficiency of the reactions .
Análisis De Reacciones Químicas
Types of Reactions
ETHYL 2-{4-[(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYL)(2-HYDROXY-4,4-DIMETHYL-6-OXO-1-CYCLOHEXENYL)METHYL]-2-METHOXYPHENOXY}ACETATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce ketones and aldehydes to alcohols.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate, which is used for the cleavage of protecting groups, and acetic anhydride for acylation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can produce carboxylic acids, while reduction reactions can yield alcohols.
Aplicaciones Científicas De Investigación
ETHYL 2-{4-[(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYL)(2-HYDROXY-4,4-DIMETHYL-6-OXO-1-CYCLOHEXENYL)METHYL]-2-METHOXYPHENOXY}ACETATE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and its ability to interact with various biomolecules.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of ETHYL 2-{4-[(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYL)(2-HYDROXY-4,4-DIMETHYL-6-OXO-1-CYCLOHEXENYL)METHYL]-2-METHOXYPHENOXY}ACETATE involves its interaction with specific molecular targets and pathways. The compound can enhance the bioavailability of drugs by increasing their lipophilicity, allowing for better passive membrane diffusion . This can lead to improved therapeutic effects and reduced enzymatic degradation.
Comparación Con Compuestos Similares
Similar Compounds
1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl: An amino-protecting group used in peptide synthesis.
N-Dde Lipoamino Acids: Compounds that enhance drug bioavailability by increasing lipophilicity.
Uniqueness
ETHYL 2-{4-[(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYL)(2-HYDROXY-4,4-DIMETHYL-6-OXO-1-CYCLOHEXENYL)METHYL]-2-METHOXYPHENOXY}ACETATE is unique due to its complex structure and the presence of multiple functional groups, which allow for a wide range of chemical reactions and applications. Its ability to enhance drug bioavailability makes it particularly valuable in medicinal chemistry.
Propiedades
Fórmula molecular |
C28H36O8 |
|---|---|
Peso molecular |
500.6g/mol |
Nombre IUPAC |
ethyl 2-[4-[(4,4-dimethyl-2,6-dioxocyclohexyl)-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)methyl]-2-methoxyphenoxy]acetate |
InChI |
InChI=1S/C28H36O8/c1-7-35-23(33)15-36-21-9-8-16(10-22(21)34-6)24(25-17(29)11-27(2,3)12-18(25)30)26-19(31)13-28(4,5)14-20(26)32/h8-10,24-25,31H,7,11-15H2,1-6H3 |
Clave InChI |
MSOVVXZQLZIHJC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)COC1=C(C=C(C=C1)C(C2C(=O)CC(CC2=O)(C)C)C3=C(CC(CC3=O)(C)C)O)OC |
SMILES canónico |
CCOC(=O)COC1=C(C=C(C=C1)C(C2C(=O)CC(CC2=O)(C)C)C3=C(CC(CC3=O)(C)C)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methyl[1]benzofuro[3,2-d]pyrimidine-4(3H)-thione](/img/structure/B392563.png)
![2-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B392564.png)
![5-AMINO-3-[(1Z)-2-{4-[(1Z)-2-(5-AMINO-4-CYANO-1-PHENYL-1H-PYRAZOL-3-YL)-2-CYANOETH-1-EN-1-YL]PHENYL}-1-CYANOETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE](/img/structure/B392565.png)
![4-amino-N,N-dimethyl-N'-[(4-methylbenzoyl)oxy]-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B392566.png)
![2-(4-Bromophenyl)-2-oxoethyl 2-dibenzo[b,d]furan-3-yl-1,3-dioxo-5-isoindolinecarboxylate](/img/structure/B392567.png)
![2,2-DIMETHYL-5-[5-NITRO-2,4-BIS(PIPERIDIN-1-YL)PHENYL]-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE](/img/structure/B392568.png)
![5-AMINO-3-[(1Z)-1-CYANO-2-{4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE](/img/structure/B392571.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-4-methyl-N'-[(E)-(5-nitrofuran-2-yl)methylidene]-1H-1,2,3-triazole-5-carbohydrazide](/img/structure/B392572.png)
![2-{2-chloro-4-hydroxy-5-nitrobenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B392573.png)

![N'-[5-nitro-2,4-di(1-piperidinyl)benzylidene]-2-(5-phenyl-1H-tetraazol-1-yl)acetohydrazide](/img/structure/B392577.png)
![1-[2-(1-Azepanyl)-2-oxoethylidene]-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline](/img/structure/B392579.png)

